![molecular formula C15H16O5 B2431119 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 374711-48-5](/img/structure/B2431119.png)
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound with the CAS Number: 374711-48-5 . It has a molecular weight of 276.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16O5/c1-7-8(2)15(18)20-13-9(3)12(6-5-11(7)13)19-10(4)14(16)17/h5-6,10H,1-4H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Subheading Sorption of Phenoxy Herbicides to Soil and Minerals
The study by Werner, Garratt, and Pigott (2012) explores the sorption of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides to soil, organic matter, and minerals. It highlights the interaction of these chemicals with soil parameters like pH, organic carbon content, and iron oxides, suggesting that soil organic matter and iron oxides are significant sorbents for these herbicides (Werner, Garratt, & Pigott, 2012).
Synthesis and Chemical Properties
Subheading Synthetic Protocols and Pharmacological Importance of Chromenones
Mazimba (2016) discusses the synthetic protocols and pharmacological significance of 6H-benzo[c]chromen-6-ones, compounds that serve as core structures for secondary metabolites with substantial pharmacological relevance. The review details various synthetic protocols, highlighting their importance in medicinal chemistry and the need for efficient synthesis due to the limited quantities produced by natural sources (Mazimba, 2016).
Environmental Fate and Aquatic Effects
Subheading Environmental Fate of Oxo-Process Chemicals
Staples (2001) reviews the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including 2-ethylhexanol and 2-ethylhexanoic acid. The paper discusses how these compounds are processed in the environment, their biodegradability, atmospheric photo-oxidation, and their low concern for aquatic life due to rapid biodegradation in soil and water, and negligible threat to aquatic life (Staples, 2001).
Reactive Extraction and Supercritical Fluids
Subheading Reactive Extraction of Carboxylic Acids
The study by Djas and Henczka (2018) presents a review of the applications of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions. It emphasizes the efficiency and environmentally friendly nature of supercritical CO2 as a solvent, making it a recommended choice for reactive extraction of carboxylic acids (Djas & Henczka, 2018).
Antioxidant Activity of Coumarins
Subheading Chemistry and Antioxidant Activity of Coumarins
Torres et al. (2014) provide insights into the chemistry and antioxidant activity of coumarins, highlighting their biological properties, such as anticoagulant, anti-neurodegenerative, anticancer, and antimicrobial activities. The review delves into the structural attributes of coumarins, their interaction with enzymes and receptors, and their role as antioxidants by acting as free radical scavengers (Torres et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-8(2)15(18)20-13-9(3)12(6-5-11(7)13)19-10(4)14(16)17/h5-6,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFVRKMOQDRHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)
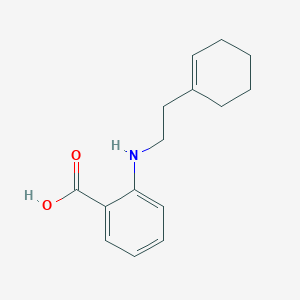
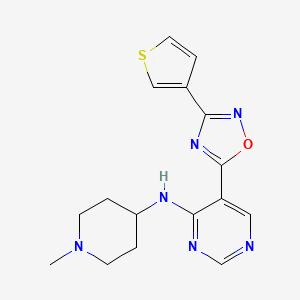
![2-[[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431039.png)
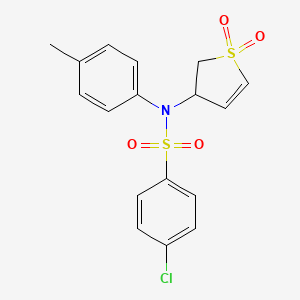
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2431043.png)
![Tert-butyl 4-[(2S,3R)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-6-oxopiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2431044.png)
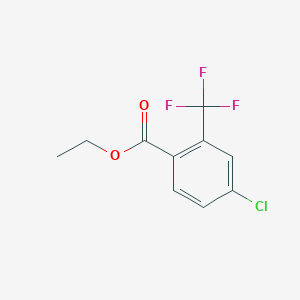

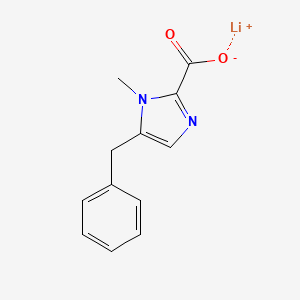
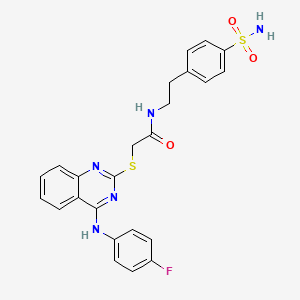
![4-[[(3-Amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B2431054.png)
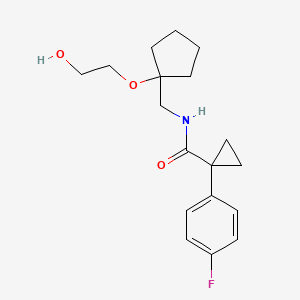
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2431059.png)